molecular formula C12H12BrNO5 B2899478 Dimethyl 2-[(bromoacetyl)amino]terephthalate CAS No. 325764-80-5

Dimethyl 2-[(bromoacetyl)amino]terephthalate

Cat. No.: B2899478
CAS No.: 325764-80-5
M. Wt: 330.134
InChI Key: FMUIELGAUVFKIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-[(bromoacetyl)amino]terephthalate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl terephthalate with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(bromoacetyl)amino]terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-[(bromoacetyl)amino]terephthalate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-[(bromoacetyl)amino]terephthalate involves its reactivity with various molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is exploited in drug discovery and other applications to study the effects of these modifications on biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl terephthalate
  • Dimethyl 2-aminoterephthalate
  • Dimethyl 2-nitroterephthalate

Uniqueness

Dimethyl 2-[(bromoacetyl)amino]terephthalate is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and allows for the formation of covalent bonds with nucleophiles. This makes it particularly useful in applications where such reactivity is desired, such as in the synthesis of complex molecules and materials .

Properties

IUPAC Name

dimethyl 2-[(2-bromoacetyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUIELGAUVFKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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